7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
CAS No.:
Cat. No.: VC9930759
Molecular Formula: C22H22O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O5 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-propan-2-ylchromen-2-one |
| Standard InChI | InChI=1S/C22H22O5/c1-13(2)21-14(3)18-10-9-17(11-20(18)27-22(21)24)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3 |
| Standard InChI Key | IBZKQFPWBRVJIK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(C)C |
Introduction
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. It features a complex molecular structure with a chromenone core and various substituents that enhance its biological activity. The compound's molecular formula is C22H22O5, and its molecular weight is approximately 366.4 g/mol.
Synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one
The synthesis of this compound typically involves the reaction of 4-methyl-7-hydroxycoumarin with 4-methoxyphenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions for several hours. Purification is achieved through recrystallization or column chromatography.
Anticancer Potential
The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating specific molecular targets within the cells. Its mechanism of action appears to involve interactions with enzymes or receptors related to cancer pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is evidence that this compound may possess anti-inflammatory effects. It could potentially be used in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar compounds include 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one and 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. The uniqueness of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activities
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential development of new antibiotics |
| Study 2 | Inhibition of proliferation in breast cancer cell lines | Development of anticancer therapies |
| Study 3 | Reduction of inflammatory markers in animal models | Treatment for inflammatory diseases |
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